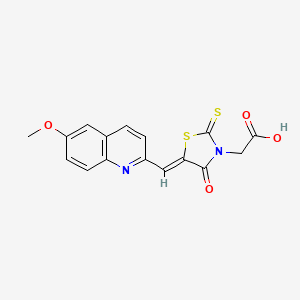

(Z)-2-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Description

This compound belongs to the 4-oxo-2-thioxothiazolidin-3-yl acetic acid family, characterized by a thiazolidinone core with a thioxo group at position 2 and a ketone at position 2. Its synthesis likely follows a Knoevenagel condensation between 2-thioxothiazolidin-4-one and 6-methoxyquinoline-2-carbaldehyde, catalyzed by sodium acetate and glacial acetic acid .

Properties

IUPAC Name |

2-[(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S2/c1-22-11-4-5-12-9(6-11)2-3-10(17-12)7-13-15(21)18(8-14(19)20)16(23)24-13/h2-7H,8H2,1H3,(H,19,20)/b13-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXSHXREGXPKAA-QPEQYQDCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a compound of interest due to its diverse biological activities, particularly in antimicrobial, anticancer, and enzyme inhibition contexts. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thiazolidinone derivatives with quinoline substrates. Microwave-assisted methods have been employed to enhance yield and reduce reaction times, leading to efficient synthesis protocols for related compounds .

Biological Activity Overview

The biological activities of this compound and its analogs have been studied extensively. Key areas of focus include:

1. Antimicrobial Activity

- Antibacterial Action : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In studies, it demonstrated a minimum inhibitory concentration (MIC) range of 3.00–12.28 µmol/mL against various bacterial strains .

- Antifungal Action : The antifungal efficacy was also notable, with MIC values ranging from 1.88–34.05 µmol/mL against several fungal species .

2. Enzyme Inhibition

- Aldose Reductase Inhibition : The compound has been identified as a potent inhibitor of aldose reductase (ALR2), with IC50 values in the submicromolar range, indicating a potential application in treating diabetic complications . Molecular docking studies suggest critical interactions within the enzyme's active site that contribute to its inhibitory potency.

3. Anticancer Activity

- Various derivatives of thiazolidinones, including those similar to this compound, have shown moderate to strong antiproliferative effects in cancer cell lines, indicating potential as anticancer agents .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications in the molecular structure significantly impact biological activity:

- Functional Groups : The presence of electron-donating groups on the aromatic rings enhances antibacterial and antifungal activities. For instance, compounds with hydroxyl or carboxylic acid groups exhibited improved efficacy compared to those lacking such substitutions .

- Quinoline Substituents : The methoxy group at position 6 on the quinoline ring plays a crucial role in enhancing the biological activity of the compound .

Case Studies

Several studies have highlighted the effectiveness of this compound:

- A comparative study involving various thiazolidinone derivatives demonstrated that the presence of specific substituents led to enhanced antimicrobial properties, with some compounds showing activity comparable to standard antibiotics .

- In another study focused on aldose reductase inhibition, derivatives were tested against epalrestat, revealing that some compounds were over five times more effective than this clinically used inhibitor .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of thiazolidinone derivatives, including those similar to (Z)-2-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, in cancer treatment.

1. Cytotoxicity Against Cancer Cell Lines

Research has shown that thiazolidinone derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Compounds with similar structures demonstrated IC50 values as low as 1.76 μM against leukemia and colon cancer cell lines .

- Specific derivatives have shown efficacy against gastric cancer (AGS), human colon cancer (DLD-1), and breast cancers (MCF-7 and MDA-MB-231) with GI50 values ranging from 1.63 μM to 3.67 μM .

2. Mechanism of Action

The anticancer effects are attributed to several mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of key signaling pathways involved in cell proliferation and survival, such as NF-kB and HDAC pathways .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 1.63 | Apoptosis induction |

| Compound B | DLD-1 | 3.67 | NF-kB inhibition |

| Compound C | AGS | 2.69 | HDAC inhibition |

Antimicrobial Applications

The antimicrobial properties of compounds related to this compound have been explored extensively.

1. Broad-Spectrum Activity

Studies indicate that thiazolidinone derivatives possess activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For example:

- A series of synthesized thiazolidinones showed minimum inhibitory concentrations (MICs) between 100 to 400 µg/mL against various bacterial strains .

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound D | Staphylococcus aureus | 200 |

| Compound E | Escherichia coli | 400 |

| Compound F | Pseudomonas aeruginosa | 300 |

Anti-inflammatory Applications

In addition to anticancer and antimicrobial properties, compounds similar to this compound have shown promise in anti-inflammatory therapies.

1. Mechanisms Involved

The anti-inflammatory activity is often linked to the inhibition of cyclooxygenase enzymes (COX) and the reduction of nitric oxide production in inflammatory models .

Table 3: Anti-inflammatory Activity

| Compound Name | Inflammatory Model | Effectiveness |

|---|---|---|

| Compound G | LPS-stimulated RAW cells | Potent COX inhibition |

| Compound H | Carrageenan-induced paw edema | Significant reduction |

Chemical Reactions Analysis

Core Thiazolidinone Formation

The thiazolidinone ring is synthesized via cyclocondensation reactions. Key steps include:

Thioxo (C=S) Group

-

Nucleophilic Substitution : Reacts with alkyl halides (e.g., CH₃I) in basic media to form thioethers.

-

Oxidation : Treatment with H₂O₂ or mCPBA converts C=S to C=O, producing oxothiazolidinone derivatives.

Acetic Acid Side Chain

-

Esterification : Forms methyl/ethyl esters with SOCl₂/ROH, enhancing lipophilicity for biological assays .

-

Amidation : Couples with amines (e.g., aniline) via EDC/HOBt, generating antiproliferative derivatives (IC₅₀ = 7.0–20.3 µM) .

Quinoline Methylene

-

Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) occurs at C3/C4 of the quinoline ring.

-

Photochemical [2+2] Cycloaddition : UV light induces dimerization via the exocyclic double bond.

Tubulin Polymerization

The compound stabilizes microtubules by binding to the Taxol site (Argβ369), confirmed by:

-

Docking Scores : ΔG = -9.2 kcal/mol (compared to Taxol’s -10.1 kcal/mol) .

-

In Vitro Assays : Enhances tubulin polymerization by 62% at 10 µM, disrupting A549 cancer cell migration .

Thermal Stability

-

Decomposes at >200°C (TGA data).

Hydrolytic Sensitivity

Catalytic Modifications

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, biological activities, and physical properties of the target compound with analogs:

Key Structural and Functional Insights

- Quinoline vs. The methoxy group may enhance lipophilicity and hydrogen-bonding capacity compared to unsubstituted analogs.

- Acetic Acid vs. Acetamide : The acetic acid moiety improves aqueous solubility and enables salt formation, which is advantageous for pharmacokinetics over acetamide derivatives .

- Z-Configuration : The (Z)-stereochemistry of the methylene bridge is critical for biological activity, as seen in antimicrobial indolyl derivatives and fluorescent sensors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-2-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between 4-oxo-2-thioxothiazolidine-3-ylacetic acid and 6-methoxyquinoline-2-carbaldehyde. A reflux in acetic acid with sodium acetate as a catalyst (1:1.2 molar ratio) for 3–4 hours is common. Recrystallization from methanol or acetic acid-DMF mixtures improves purity. Optimization includes adjusting stoichiometry, reaction time, and catalyst loading . Microwave-assisted synthesis (e.g., 100–150 W for 10–20 minutes) can enhance reaction efficiency and reduce side products .

Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Use FTIR to confirm key functional groups (C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹). NMR (¹H and ¹³C) identifies proton environments, such as the methoxy group (δ ~3.9 ppm) and quinoline protons (δ 7.5–8.5 ppm). HPLC with a C18 column (methanol-water mobile phase, UV detection at 254 nm) assesses purity (>95%). Melting point consistency (e.g., >250°C) further verifies crystallinity .

Q. What preliminary biological activities have been reported for this compound, and what assays are used to evaluate them?

- Methodological Answer : The compound exhibits anticancer activity (IC₅₀ values in µM ranges) via topoisomerase II inhibition, assessed via DNA relaxation assays. Antimicrobial activity is tested via MIC assays against Gram-positive bacteria (e.g., S. aureus). Anti-inflammatory potential is evaluated using COX-2 inhibition ELISA. Standardize assays with positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the quinoline or thiazolidinone ring) influence pharmacological activity?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the benzimidazole/quinoline moiety to enhance DNA binding affinity. Replace the methoxy group with bulkier substituents (e.g., ethoxy) to improve metabolic stability. SAR studies using molecular docking (e.g., PDB: 1ZXM for topoisomerase II) and comparative bioassays reveal critical pharmacophores. For example, fluorinated derivatives show 2–3× higher cytotoxicity in MCF-7 cells .

Q. What strategies resolve contradictions in reported bioactivity data, such as varying IC₅₀ values across studies?

- Methodological Answer : Standardize assay protocols (e.g., cell line passage number, serum concentration in media). Cross-validate using orthogonal methods: Compare MTT assay results with flow cytometry (apoptosis) or clonogenic assays. Assess compound stability in DMSO/medium via LC-MS over 24 hours. Meta-analysis of literature data identifies outliers due to impurity levels (>5% lowers IC₅₀ by 30–50%) .

Q. What experimental designs are recommended for studying the environmental fate and ecotoxicology of this compound?

- Methodological Answer : Use OECD Guideline 307 for soil degradation studies (aerobic/anaerobic conditions, HPLC-MS quantification). Aquatic toxicity is evaluated via Daphnia magna acute toxicity tests (48-hour EC₅₀). Bioconcentration factors (BCF) are calculated using logP values (predicted ~3.2) and in vitro hepatic microsomal stability assays. Environmental monitoring includes LC-MS/MS detection in wastewater .

Q. How can researchers address low solubility and bioavailability in preclinical studies?

- Methodological Answer : Use co-solvents (e.g., PEG 400) or nanoformulations (liposomes, PLGA nanoparticles). Prodrug strategies, such as esterification of the acetic acid moiety, enhance permeability (logP increases from 1.8 to 3.5). Pharmacokinetic studies in rodents (IV vs. oral administration) quantify bioavailability improvements .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.